molecular formula C12H13N3O4 B2977720 1-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798511-60-0

1-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2977720
CAS RN: 1798511-60-0
M. Wt: 263.253
InChI Key: VTZATTDJXCHIGY-UHFFFAOYSA-N
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Description

The compound “1-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a versatile material extensively used in scientific research due to its unique properties. It is a part of the five-membered pyrrolidine ring family, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of isoxazoles, a key component of the compound, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .


Molecular Structure Analysis

Spirocyclic compounds, such as this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Biotransformation of β-Secretase Inhibitors

Research on β-secretase inhibitors, including compounds with complex ring structures similar to the one , has demonstrated unique biotransformation pathways. One study highlighted the metabolic fate of β-secretase inhibitors, revealing an unusual pathway involving ring-opening reactions followed by ring contractions, which could be pertinent to understanding the metabolism of related compounds (Lindgren et al., 2013).

Anti-Stress and Amnesia-Reversal Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their anti-stress and amnesia-reversal activities. Studies have shown that certain pyrrolo-isoxazole derivatives exhibit potential as anti-stress agents, suggesting possible applications in neuropsychiatric disorder treatments (Badru et al., 2012). Additionally, cyclic imides, including structures akin to the queried compound, have been investigated for their ability to reverse electroconvulsive shock-induced amnesia, indicating potential cognitive-enhancing properties (Butler et al., 1987).

Synthesis and Evaluation of Heterocycles

The synthesis of novel heterocycles, including pyrrolo[3,4-d]isoxazole derivatives, has been explored for various applications. These synthetic pathways and the resulting compounds offer insights into the chemical versatility and potential applications of the queried compound in medicinal chemistry and material science (El-Nabi, 1997).

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinones, with structural features reminiscent of the queried compound, have demonstrated expanded activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. This highlights the potential for related compounds to serve as templates for developing new antibacterial agents (Genin et al., 2000).

Corrosion Inhibition

Research on 1H-pyrrole-2,5-dione derivatives has shown their effectiveness as corrosion inhibitors for carbon steel in acidic media. This suggests potential applications of related compounds in industrial settings to prevent corrosion (Zarrouk et al., 2015).

Future Directions

The future directions of this compound could involve further exploration of its biological profiles and potential applications in medicinal chemistry. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could be a valuable tool for advancing scientific research in these areas.

properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7-4-9(13-19-7)12(18)14-5-8(6-14)15-10(16)2-3-11(15)17/h4,8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZATTDJXCHIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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